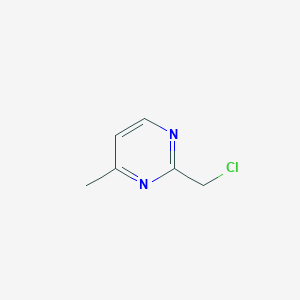

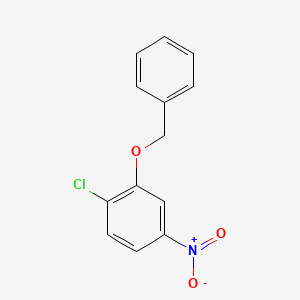

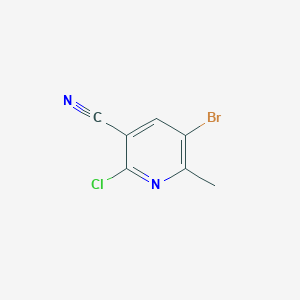

5-Bromo-2-chloro-6-methylnicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

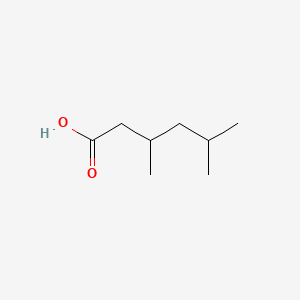

The compound of interest, 5-Bromo-2-chloro-6-methylnicotinonitrile, is a halogenated nicotinonitrile derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, reactivity, and properties of structurally related halogenated nitriles. These insights can be extrapolated to hypothesize about the characteristics of 5-Bromo-2-chloro-6-methylnicotinonitrile.

Synthesis Analysis

The synthesis of halogenated nitriles, such as 5-bromopenta-2,4-diynenitrile, has been reported to be achieved in high yields from commercially available compounds . A similar approach could potentially be applied to synthesize 5-Bromo-2-chloro-6-methylnicotinonitrile, starting from 5-bromo-nicotinic acid as the initial reactant. The process might involve chlorination, amidation, and subsequent dehydration to form the nitrile group, as demonstrated in the synthesis of 5-Bromo-nicotinonitrile .

Molecular Structure Analysis

The molecular structure of halogenated nitriles, such as 4-bromo-2,6-dichlorobenzonitrile, has been characterized by X-ray crystallography and other spectroscopic techniques . These studies reveal interactions between the Lewis base (CN) and the Lewis acid (halogen atoms) within the crystal lattice. It is reasonable to assume that 5-Bromo-2-chloro-6-methylnicotinonitrile would also exhibit interesting structural features due to the presence of electron-withdrawing halogen atoms adjacent to the electron-rich nitrile group.

Chemical Reactions Analysis

Halogenated nitriles like 5-bromopenta-2,4-diynenitrile have shown reactivity towards secondary amines and terminal alkynes, leading to the formation of various polyfunctional carbon-rich scaffolds . These reactions are facilitated by the presence of copper and palladium catalysts. The reactivity of 5-Bromo-2-chloro-6-methylnicotinonitrile could be explored in similar contexts, potentially leading to the formation of novel organic compounds with diverse applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitriles are influenced by their molecular structure and the presence of halogen atoms. For instance, the UV-visible spectrum of 5-bromopenta-2,4-diynenitrile and its derivatives has been recorded, providing insights into their electronic properties . The spectral data of various halogenated nitriles have been used for identification and characterization . It can be inferred that 5-Bromo-2-chloro-6-methylnicotinonitrile would exhibit distinct physical and chemical properties, such as solubility, melting point, and reactivity, which could be determined through experimental studies.

科学的研究の応用

Continuous Synthesis in Pharmaceutical Production

The compound 5-Bromo-2-chloro-6-methylnicotinonitrile is utilized in the continuous synthesis of a nicotinonitrile precursor to nevirapine, a medication prescribed for HIV treatment. This synthesis process employs inexpensive, acyclic commodity-based raw materials and concludes with a batch crystallization to yield high purity CAPIC. This method is noted for its potential to enable lower-cost production of nevirapine and other value-added structures containing complex pyridines (Longstreet et al., 2013).

Regioselective Reactions in Organic Synthesis

The compound demonstrates unusual regioselective reaction behavior. For instance, the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to regioselective nucleophilic substitution, forming complex chemical structures. These reactions and the structures of the resulting products have been elucidated using spectral methods and X-ray diffraction analysis (Dyadyuchenko et al., 2021).

Electrocatalytic Synthesis in Chemistry

In the realm of electrochemistry, 5-Bromo-2-chloro-6-methylnicotinonitrile is part of studies exploring the electrosynthesis of 6-aminonicotinic acid at silver cathodes under mild conditions. The silver electrode shows a remarkable electrocatalytic effect for the reduction of the bromo derivative of the compound, making it a critical component in the synthesis process (Gennaro et al., 2004).

Schiff Base Compound Synthesis

A new Schiff base compound was synthesized using a derivative of 5-Bromo-2-chloro-6-methylnicotinonitrile. This compound demonstrated excellent antibacterial activities, highlighting its potential utility in medical applications and drug development (Wang et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

5-bromo-2-chloro-6-methylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c1-4-6(8)2-5(3-10)7(9)11-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZAACVPURBIGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512414 |

Source

|

| Record name | 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-6-methylnicotinonitrile | |

CAS RN |

84703-18-4 |

Source

|

| Record name | 5-Bromo-2-chloro-6-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84703-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。